7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde
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Overview
Description
7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde is an organic compound characterized by a spirocyclic structure, where a spiro atom connects two rings. The compound features a chlorophenyl group and an aldehyde functional group, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)spiro[2One efficient method is the 1,6-conjugate addition induced dearomatization of para-quinone methides, which proceeds smoothly under mild conditions without the use of metals . This method yields high amounts of the desired product with consecutive quaternary centers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of 7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carboxylic acid.
Reduction: Formation of 7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane-6-carbaldehyde: Lacks the chlorophenyl group, making it less versatile in certain reactions.
Spiro[3.5]non-6-ene-7-carboxaldehyde: Features a different ring size and substitution pattern, leading to distinct chemical properties.
Uniqueness
7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde is unique due to its combination of a spirocyclic core, chlorophenyl group, and aldehyde functionality. This combination imparts specific reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H15ClO |
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Molecular Weight |
246.73 g/mol |
IUPAC Name |
7-(4-chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde |
InChI |
InChI=1S/C15H15ClO/c16-13-3-1-11(2-4-13)14-9-15(7-8-15)6-5-12(14)10-17/h1-4,10H,5-9H2 |
InChI Key |
HIODLTYUPXAFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC(=C1C=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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